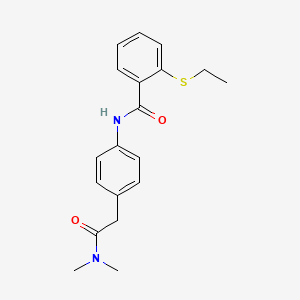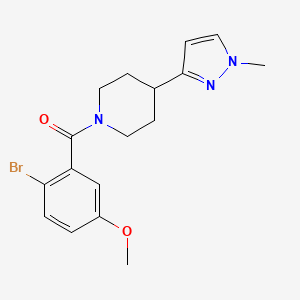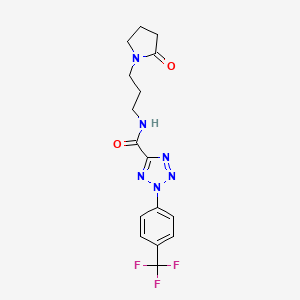![molecular formula C13H8BrF3O2 B2911365 1-Bromo-4-[4-(trifluoromethoxy)phenoxy]benzene CAS No. 873203-36-2](/img/structure/B2911365.png)
1-Bromo-4-[4-(trifluoromethoxy)phenoxy]benzene
概要
説明
1-Bromo-4-[4-(trifluoromethoxy)phenoxy]benzene is a chemical compound. When treated with lithium diisopropylamide (LIDA) at -100°C, it gives 5-bromo-2-(trifluoromethoxy)phenyllithium and at -75°C it eliminates lithium bromide, thus generating 1,2-dehydro-4-(trifluoromethoxy)benzene .
Synthesis Analysis
The synthesis of 1-Bromo-4-[4-(trifluoromethoxy)phenoxy]benzene involves the treatment with lithium diisopropylamide (LIDA) at -100°C . This reaction gives 5-bromo-2-(trifluoromethoxy)phenyllithium. At -75°C, lithium bromide is eliminated, generating 1,2-dehydro-4-(trifluoromethoxy)benzene .Molecular Structure Analysis
The molecular structure of 1-Bromo-4-[4-(trifluoromethoxy)phenoxy]benzene is represented by the InChI code: 1S/C13H8BrF3O2/c14-9-1-3-10(4-2-9)18-11-5-7-12(8-6-11)19-13(15,16)17/h1-8H .Physical And Chemical Properties Analysis
The boiling point of 1-Bromo-4-[4-(trifluoromethoxy)phenoxy]benzene is 80 °C/50 mmHg (lit.) and it has a density of 1.622 g/mL at 25 °C (lit.) . The refractive index n20/D is 1.461 (lit.) .科学的研究の応用
Aryne Route Synthesis
1-Bromo-4-[4-(trifluoromethoxy)phenoxy]benzene, when treated with lithium diisopropylamide (LDA), generates a phenyllithium intermediate, which can undergo various transformations. This process facilitates the synthesis of naphthalenes and other complex molecules, highlighting the compound's utility in organic synthesis (Schlosser & Castagnetti, 2001).
π-Allylic Nickel Bromide Complexes
The compound is used in the stereoselective synthesis of trisubstituted olefins, demonstrating its application in the creation of complex organic structures with specific configurations (SatoKikumasa, InoueSeiichi, & MoriiShigeki, 1975).
Synthesis of Derivatives
It serves as a precursor in the synthesis of various derivatives, showcasing its versatility in organic chemistry and the potential for creating a range of chemically diverse compounds (Tannaza Batool et al., 2014).
Fluorescence Properties
1-Bromo-4-[4-(trifluoromethoxy)phenoxy]benzene is involved in the synthesis of compounds with significant fluorescence properties. This aspect is crucial for applications in materials science, particularly in the development of new luminescent materials (Liang Zuo-qi, 2015).
Solute-Solvent Complexation Dynamics
This compound has been used in studies to understand solute-solvent interactions, contributing to a deeper understanding of chemical kinetics and thermodynamics (Junrong Zheng et al., 2005).
Structural Studies
The structural characteristics of derivatives of 1-Bromo-4-[4-(trifluoromethoxy)phenoxy]benzene have been analyzed for understanding molecular interactions such as C-H···Br and C-Br···π, which are fundamental in crystallography and molecular design (P. Jones, P. Kuś, & I. Dix, 2012).
Safety And Hazards
1-Bromo-4-[4-(trifluoromethoxy)phenoxy]benzene is considered hazardous. It is a combustible liquid and causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It is advised to handle it with protective gloves/protective clothing/eye protection/face protection and to avoid breathing dust/fume/gas/mist/vapors/spray .
特性
IUPAC Name |
1-bromo-4-[4-(trifluoromethoxy)phenoxy]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrF3O2/c14-9-1-3-10(4-2-9)18-11-5-7-12(8-6-11)19-13(15,16)17/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZJYHXLZYCYEKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=CC=C(C=C2)Br)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrF3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-[4-(trifluoromethoxy)phenoxy]benzene | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2911283.png)
![3-Methyl-7-[(2-methylphenyl)methyl]-8-{4-[(3-methylphenyl)methyl]piperazinyl}-1,3,7-trihydropurine-2,6-dione](/img/structure/B2911284.png)
![tert-Butyl 6-azaspiro[3.4]octane-8-carboxylate hydrochloride](/img/structure/B2911286.png)
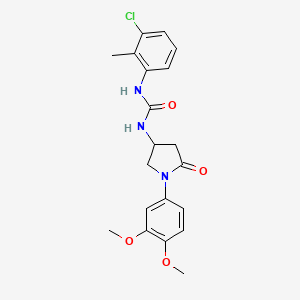
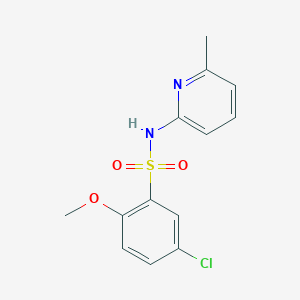
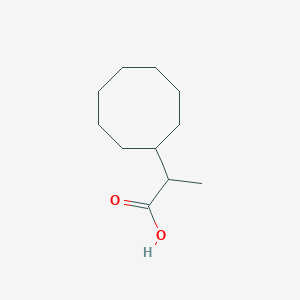
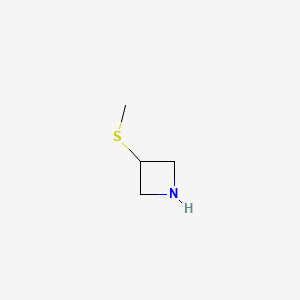
![N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-phenoxybenzamide hydrochloride](/img/structure/B2911292.png)
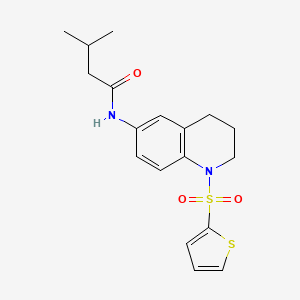
![2-{[4-(7-Methoxy-2-methyl-4-oxochromen-3-yloxy)phenyl]carbonylamino}benzamide](/img/structure/B2911294.png)
![1-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-5-methyl-1H-indole-2,3-dione](/img/structure/B2911296.png)
